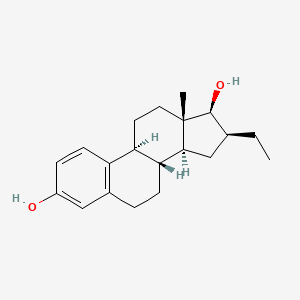

16beta-Ethylestradiol-17beta

Description

16β-Ethylestradiol-17β is a synthetic steroid derivative structurally related to endogenous estrogens such as 17β-estradiol (E2).

Properties

CAS No. |

62633-99-2 |

|---|---|

Molecular Formula |

C20H28O2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,16S,17S)-16-ethyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H28O2/c1-3-12-11-18-17-6-4-13-10-14(21)5-7-15(13)16(17)8-9-20(18,2)19(12)22/h5,7,10,12,16-19,21-22H,3-4,6,8-9,11H2,1-2H3/t12-,16+,17+,18-,19-,20-/m0/s1 |

InChI Key |

RSPINGMAWKOXBT-BZGHQHJYSA-N |

SMILES |

CCC1CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)O |

Isomeric SMILES |

CC[C@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1O)C)C=CC(=C4)O |

Canonical SMILES |

CCC1CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)O |

Synonyms |

16 beta-ethylestradiol-17 beta |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Structural Differences

The table below summarizes key structural and functional distinctions between 16β-ethylestradiol-17β and related compounds:

Functional and Mechanistic Insights

Receptor Binding and Selectivity

- 17β-Estradiol (E2): Binds estrogen receptors (ERα/ERβ) with high affinity, mediating genomic and non-genomic signaling pathways. Its 17β-hydroxyl group is critical for receptor interaction .

- Estradiol 17-Acetate: The acetylated 17β-hydroxyl group reduces receptor affinity but enhances membrane permeability, making it a prodrug candidate .

Metabolic Stability and Degradation

- E2 vs. Testosterone: E2 degrades 12–24 times slower than testosterone in bacterial models (e.g., Comamonas testosteroni), requiring 5 days for complete degradation of 5 mg/L vs. 9 hours for 272 mg/L testosterone .

- 16β-Ethylestradiol-17β: The ethyl group may further slow degradation by impeding enzymatic access to the steroidal core, though this remains speculative without empirical data.

Neuroprotective and Oncogenic Roles

- E2: Demonstrates neuroprotection against oxidative stress (e.g., attenuating Aβ25–35-induced toxicity) and modulates breast cancer cell migration via cytoskeletal remodeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.